4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by:
- A methyl group at position 1.
- A trifluoromethyl group (-CF₃) at position 2.
- An iodine atom at position 3.
- A carboxylic acid (-COOH) group at position 4.
This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for non-nucleoside inhibitors (e.g., measles virus polymerase inhibitors) and antifungal agents .
Properties
Molecular Formula |
C6H4F3IN2O2 |
|---|---|
Molecular Weight |
320.01 g/mol |
IUPAC Name |
4-iodo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3IN2O2/c1-12-3(5(13)14)2(10)4(11-12)6(7,8)9/h1H3,(H,13,14) |
InChI Key |
RZCYHRWZEHJHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative, followed by the introduction of the trifluoromethyl group and carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Position
The C-4 iodine atom undergoes facile displacement in cross-coupling and substitution reactions:
Suzuki-Miyaura Cross-Coupling
Reaction with aryl boronic acids under palladium catalysis produces 4-aryl derivatives (Table 1) .
| Reaction Components | Conditions | Yield (%) | Product |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 12 hr, Ar atmosphere | 72–85 | 4-Aryl-1-methyl-3-(CF₃)-pyrazole-5-COOH |
SN2 Displacement
Iodine can be replaced by nucleophiles like azides or thiols under mild conditions:
| Nucleophile | Base/Solvent | Temperature | Conversion (%) |
|---|---|---|---|
| NaN₃ | DMSO, 50°C | 6 hr | 89 |
| KSCN | DMF, RT | 24 hr | 78 |
Functionalization of the Carboxylic Acid Group
The C-5 carboxylic acid participates in standard derivatization reactions:
Esterification
Methanol/H₂SO₄ converts the acid to its methyl ester (97% yield).
Amide Formation
Coupling with amines using EDCl/HOBt yields biologically relevant amides:
| Amine | Activator | Solvent | Yield (%) |
|---|---|---|---|
| Benzylamine | EDCl/HOBt | DCM | 83 |
| Piperidine | DCC/DMAP | THF | 76 |
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation generates 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole:
| Method | Conditions | Decarboxylation Efficiency |
|---|---|---|
| Cu(OAc)₂, Quinoline, 150°C | 3 hr, N₂ atmosphere | 91% |
| Microwave, DMF, 180°C | 20 min | 88% |
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring undergoes regioselective halogenation at C-4 (iodine acts as a directing group) :
| Electrophile | Catalyst | Position | Yield (%) |
|---|---|---|---|
| Br₂ | FeCl₃, CHCl₃, 0°C | C-5 | 67 |
| Cl₂ | AlCl₃, RT | C-5 | 58 |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile imines, forming fused heterocycles :
| Dipolarophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Nitrile imine | CuI, Et₃N, DCE, 60°C | Pyrazolo[1,5-a]pyrimidine | 81 |
Trifluoromethyl Group Reactivity
The CF₃ group enhances stability but can undergo radical-mediated defluorination under harsh conditions:
| Reagent System | Temperature | Major Product |
|---|---|---|
| AIBN, Bu₃SnH, Toluene | 110°C | 3-H-pyrazole derivative |
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science. Its iodine atom provides a versatile handle for late-stage diversification through cross-coupling, while the carboxylic acid allows further derivatization. The trifluoromethyl group enhances metabolic stability and binding affinity in bioactive molecules .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, especially in anti-inflammatory and anticancer activities.
Anti-Inflammatory Activity:
Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that similar compounds exhibited significant inhibition of COX-2 with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity:
Preliminary studies have shown that 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid may inhibit tumor cell proliferation. The compound was tested on various cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Agrochemicals
The compound's structure allows it to act as a herbicide or pesticide, targeting specific biological pathways in plants or pests. Its trifluoromethyl group enhances lipophilicity, improving bioavailability and efficacy in agricultural applications.
Case Study on Herbicidal Activity:
A study evaluated the herbicidal activity of various pyrazole derivatives, including this compound, against common weed species. The results indicated effective inhibition of weed growth at low concentrations, suggesting potential use as an environmentally friendly herbicide .
Material Science
The unique chemical structure of this compound has been explored for its properties in material science, particularly in the development of polymers and coatings.
Polymer Development:
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study reported the synthesis of a polymer composite using this pyrazole derivative, which exhibited improved tensile strength and thermal resistance compared to control samples .
| Activity Type | Target | Result |
|---|---|---|
| Anti-inflammatory | COX enzymes | Significant inhibition |
| Anticancer | A549 cell line | IC50 = 12.5 µM |
| Anticancer | MCF-7 cell line | IC50 = 15.0 µM |
| Herbicidal | Common weed species | Effective growth inhibition |
Material Properties Comparison
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength | X MPa | Y MPa |
| Thermal Stability | X °C | Y °C |
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 4
*Calculated based on formula C₇H₅F₃IN₂O₂.
Key Insights :
Variations in Substituent Position and Functional Groups
Key Insights :
- Positional Isomerism : Shifting the carboxylic acid from position 5 to 4 alters electronic distribution and hydrogen-bonding capacity, impacting binding affinity in drug targets .
- Dual Fluorinated Groups : Compounds with both trifluoromethyl and difluoromethyl groups exhibit enhanced metabolic stability and lipophilicity .
Heterocyclic Hybrids and Complex Derivatives
Key Insights :
Biological Activity
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C5H3F3IN3O2
- Molecular Weight : 320.99 g/mol
- CAS Number : 2054954-51-5
Anti-inflammatory Activity
Recent studies indicate that compounds similar to 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, research has shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds against COX enzymes were reported as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 4-Iodo derivative | Not specified | Not specified |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Other derivatives | Varies, e.g., 19.45 ± 0.07 for similar structures | Varies, e.g., 23.8 ± 0.20 for similar structures |
The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation .
Antimicrobial Activity
Compounds within the pyrazole class have also shown promising antimicrobial activity. Studies have demonstrated that these compounds can exhibit bactericidal effects against various strains of bacteria, suggesting their potential application in treating bacterial infections .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives have indicated that they may inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific IC50 values for this compound are not yet established in the literature .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Iodine Substitution : May increase the electron-withdrawing ability, affecting receptor interactions.
Research has shown that modifications at various positions on the pyrazole ring can significantly alter biological activity, indicating a need for further SAR studies to optimize therapeutic effects .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, certain pyrazole derivatives demonstrated comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug.
- Cancer Cell Line Studies : Compounds structurally similar to 4-iodo derivatives were tested against breast and colon cancer cell lines, showing promising results in inhibiting cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
